3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate
Description
3-[2-(Diethylamino)ethoxy]propyl 4-aminobenzoate (CAS 63917-76-0) is an organic compound with the molecular formula C₁₆H₂₆N₂O₃ and a molar mass of 294.39 g/mol. It is characterized by a 4-aminobenzoate ester backbone linked to a propyl chain substituted with a diethylaminoethoxy group. This structural configuration confers both hydrophilic (via the amino and ester groups) and lipophilic (via the alkyl chains) properties, influencing its solubility and reactivity .
Key physicochemical properties include:
- Density: 1.0388 (estimated)
- Boiling Point: 436.16°C (estimated)
- Refractive Index: 1.5290 (estimated)
The compound is classified as highly toxic, with acute toxicity values of LD₅₀ = 55 mg/kg (intravenous, mice) and LD₅₀ = 31 mg/kg (subcutaneous, guinea pigs). Its flammability and production of toxic NOx fumes during combustion necessitate stringent storage conditions (ventilated, low-temperature environments) and specialized handling protocols .
Properties
CAS No. |
63917-76-0 |
|---|---|
Molecular Formula |
C16H26N2O3 |
Molecular Weight |
294.39 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate |
InChI |
InChI=1S/C16H26N2O3/c1-3-18(4-2)10-13-20-11-5-12-21-16(19)14-6-8-15(17)9-7-14/h6-9H,3-5,10-13,17H2,1-2H3 |
InChI Key |
PZABEXWNZYLYEY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOCCCOC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate typically involves the reaction of 4-aminobenzoic acid with 3-[2-(diethylamino)ethoxy]propanol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced techniques such as continuous flow reactors and real-time monitoring systems enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group or the ethoxy group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the manufacture of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group and the ethoxy group play crucial roles in binding to these targets, modulating their activity. The compound’s effects are mediated through pathways that involve changes in cellular signaling and metabolic processes.
Comparison with Similar Compounds
Structural Insights :
- Chain Length and Flexibility: The target compound’s propyl chain (vs.
- Heterocyclic Modifications : The benzimidazole-substituted analogue (C₁₇H₁₇N₃O₂) introduces aromaticity and hydrogen-bonding capacity, which could alter receptor binding or metabolic stability .
- Hydration State : The dihydrate form (6192-89-8) likely exhibits reduced volatility and improved crystallinity compared to anhydrous derivatives .
Physicochemical and Functional Properties
- Solubility: The diethylaminoethoxy group in the target compound enhances water solubility relative to purely alkyl-substituted analogues (e.g., 59-46-1) due to its tertiary amine moiety .
- Thermal Stability : The high boiling point (436°C) suggests robust thermal stability, likely surpassing shorter-chain analogues .
- Flammability: All diethylamino-substituted derivatives share flammability risks, but the target compound’s NOx emission under combustion adds unique hazards .
Research and Application Considerations
- Therapeutic Potential: 4-Aminobenzoate esters are historically explored as local anesthetics (e.g., procaine analogues). However, the target compound’s high toxicity limits therapeutic use, suggesting roles in niche research (e.g., toxicology studies) .
- Synthetic Utility: The diethylaminoethoxy group’s electron-donating properties could make the compound a precursor in catalysis or polymer chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
